molecular formula C14H25NO6 B7772651 2-Tert-butoxycarbonylamino-pentanedioic acid 1-tert-butyl ester

2-Tert-butoxycarbonylamino-pentanedioic acid 1-tert-butyl ester

Cat. No. B7772651
M. Wt: 303.35 g/mol
InChI Key: YMOYURYWGUWMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butoxycarbonylamino-pentanedioic acid 1-tert-butyl ester is a useful research compound. Its molecular formula is C14H25NO6 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Tert-butoxycarbonylamino-pentanedioic acid 1-tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butoxycarbonylamino-pentanedioic acid 1-tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantioselective Syntheses : One study focuses on the enantioselective syntheses of orthogonally protected tricarballylic acid esters, which are related to the compound . These esters were synthesized by alkylation of sodium enolate derived from chiral but-3-enoyloxazolidinone imides with tert-butyl bromoacetate (Harmat et al., 2000).

  • MRI Contrast Agents : The compound has been used in the development of a multigram asymmetric synthesis of a chiral tetraazamacrocycle, which is a key intermediate for the manufacture of a magnetic resonance imaging (MRI) candidate. This process features high chemical and optical purity (Levy et al., 2009).

  • Directed Hydrogenation : Another study describes the use of N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield essentially single diastereomers of related compounds (Smith et al., 2001).

  • Phase Transfer Catalysis : The compound also finds application in phase transfer catalysis for the enantioselective alkylation of glycine benzophenone imine tert-butyl ester (Corey & Noe, 2003).

  • Synthesis of Amino Acids : It has been used in the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, illustrating its role in the synthesis of amino acids (Linder et al., 2003).

  • Synthesis of Amines and Succinimides : The compound has been utilized in the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, a process that involves the synthesis of amines and succinimides (Garcia et al., 2006).

  • Building Block for 4-Hydroxypipecolate Derivatives : It's also a building block in the synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, useful for preparing 4-hydroxypipecolate derivatives (Chaloin et al., 2008).

  • Synthesis in Cyclic Depsipeptide : This compound has been synthesized as a chiral unit in a novel cyclic depsipeptide, showing moderate cytotoxicity against certain cells (Wang et al., 2013).

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOYURYWGUWMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butoxycarbonylamino-pentanedioic acid 1-tert-butyl ester

CAS RN

24277-39-2
Record name NSC164659
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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